2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from available starting materials, including the specific reactions involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and mechanisms involved .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies
Research has focused on the synthesis of various pyrrole derivatives, including methods for creating pyrrole carboxylates with potential antimicrobial properties. For instance, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been explored for their antimicrobial activities, showcasing the potential of pyrrole derivatives in the development of new antimicrobial agents (Hublikar et al., 2019). This study leveraged cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions to synthesize these compounds, further evaluated for their in vitro antimicrobial screening.
Chemical Reactions and Transformations
The reactivity of pyrrole carboxylates under various conditions has been extensively studied, revealing insights into their chemical transformations. For example, the reaction of methyl pyrrole-2-carboxylate with epoxides has been investigated, demonstrating the formation of trans-1-styrylpyrrole-2-carboxylic acid and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under dry and moist conditions, respectively (Irwin & Wheeler, 1972). This research highlights the versatility of pyrrole carboxylates in synthetic chemistry, offering pathways to diverse functionalized pyrroles.
Crystal Structures and Computational Studies
The structural elucidation of pyrrole derivatives through crystallography and computational studies has provided valuable information on their molecular configurations and potential applications. For instance, the synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrrole-3-carboxylic acid methyl ester and its analogs have been reported, with insights into their molecular structures obtained via X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen et al., 2012). These findings underscore the importance of structural analysis in understanding the properties and potential applications of pyrrole derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-1-propan-2-ylpyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(7(10)3)9(11)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWRSPHMABPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514322-08-7 | |
Record name | 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.